Bienvenue dans la boutique en ligne BenchChem!

Azoxydapsone

Mass spectrometry Bioanalysis Metabolite identification

Azoxydapsone (Dapsone Azoxy Dimer; 4,4'-[Azoxybis(4,1-phenylenesulfonyl)]bisbenzenamine) is a synthetic sulfone compound and a primary urinary N-oxidation metabolite of the antibacterial agent dapsone (DDS). Formed via cytochrome P450-mediated N-hydroxylation of dapsone to its hydroxylamine (DDS-NOH), which subsequently condenses to form the azoxy dimer, this compound is characterized by a central azoxy (N=N(O)) bridge linking two dapsone sulfone moieties.

Molecular Formula C24H20N4O5S2
Molecular Weight 508.6 g/mol
CAS No. 35040-12-1
Cat. No. B051372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxydapsone
CAS35040-12-1
Synonyms4,4’-[Azoxybis(4,1-phenylenesulfonyl)]bisbenzenamine;  4,4’-Disulfanilylazoxybenzene;  4,4’-Bis(p-aminobenzenesulfonyl)azoxybenzene
Molecular FormulaC24H20N4O5S2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N)[O-]
InChIInChI=1S/C24H20N4O5S2/c25-17-1-9-21(10-2-17)34(30,31)23-13-5-19(6-14-23)27-28(29)20-7-15-24(16-8-20)35(32,33)22-11-3-18(26)4-12-22/h1-16H,25-26H2
InChIKeySMEWQWPADHSEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azoxydapsone (CAS 35040-12-1): A Critical Dapsone N-Oxidation Metabolite Reference Standard for Bioanalytical and Impurity Profiling Workflows


Azoxydapsone (Dapsone Azoxy Dimer; 4,4'-[Azoxybis(4,1-phenylenesulfonyl)]bisbenzenamine) is a synthetic sulfone compound and a primary urinary N-oxidation metabolite of the antibacterial agent dapsone (DDS). Formed via cytochrome P450-mediated N-hydroxylation of dapsone to its hydroxylamine (DDS-NOH), which subsequently condenses to form the azoxy dimer, this compound is characterized by a central azoxy (N=N(O)) bridge linking two dapsone sulfone moieties [1]. With a molecular weight of 508.57 Da—approximately double that of the parent dapsone (248.30 Da)—and a predicted LogP of 3.93, azoxydapsone serves as a critical analytical reference standard for quantifying dapsone and its metabolites via LC-MS/MS and HPLC in pharmacokinetic, metabolic, and drug impurity profiling studies .

Why Dapsone, MADDS, or DDS-NOH Cannot Substitute for Azoxydapsone in Regulated Analytical Workflows


Substituting azoxydapsone with the parent drug dapsone or its major metabolite monoacetyldapsone (MADDS) in analytical reference applications is scientifically invalid. Azoxydapsone possesses a fundamentally different molecular architecture—a dimeric sulfone linked by an azoxy bridge [1]—resulting in a molecular weight (508.57 Da) that is nearly twice that of dapsone and a predicted LogP approximately 2.5 log units higher . These differences translate to distinct chromatographic retention behavior, ionization efficiency in mass spectrometry, and solubility profiles. Critically, azoxydapsone is a specific and unique marker for the cytochrome P450-mediated N-oxidation metabolic pathway, whereas MADDS reflects N-acetylation and DDS-NOH is an unstable intermediate, not an endpoint metabolite. The quantitative evidence below demonstrates why each of these parameters directly impacts method specificity, accuracy, and regulatory compliance in dapsone-related analytical workflows.

Quantitative Differentiation Evidence: Azoxydapsone vs. Dapsone and Related Sulfone Metabolites


Molecular Weight Differentiation: Near-Doubling of Mass vs. Dapsone Enables Unambiguous MS Identification

Azoxydapsone exhibits a molecular weight of 508.57 Da, which is 260.27 Da (105%) greater than the parent compound dapsone (248.30 Da). This near-doubling arises from its dimeric azoxy structure, in which two dapsone sulfone moieties are covalently linked through an N=N(O) bridge. In contrast, monoacetyldapsone (MADDS) has a molecular weight of 290.34 Da—only 42 Da greater than dapsone—and dapsone hydroxylamine (DDS-NOH) has a molecular weight of 264.30 Da, a mere 16 Da increase. The substantially larger mass of azoxydapsone provides a distinct and easily resolved signal in mass spectrometry-based workflows, minimizing isobaric interference with other dapsone-related species in complex biological matrices .

Mass spectrometry Bioanalysis Metabolite identification

Lipophilicity Differential: Predicted LogP of 3.93 Enables Distinct Chromatographic Selectivity vs. Parent Dapsone

The predicted partition coefficient (ACD/LogP) of azoxydapsone is 3.93, compared to experimental LogP values of approximately 1.0–1.5 for dapsone. This means azoxydapsone is approximately 100–300 times more lipophilic than the parent drug. This property directly impacts reversed-phase chromatographic behavior: on a C18 stationary phase, azoxydapsone exhibits significantly longer retention, which is essential for achieving baseline separation from dapsone (LogP ~1.0) and more polar metabolites such as DDS-NOH. The gradient HPLC method for dapsone impurity profiling developed for the European Pharmacopoeia specifically achieved a limit of detection of 0.02% for all specified impurities including azoxydapsone, demonstrating that its distinct lipophilicity can be exploited for sensitive and selective detection [1].

Chromatography HPLC method development Physicochemical properties

Thermal Stability Differential: Decomposition Point >276°C vs. Dapsone Melting at 175–181°C

Azoxydapsone does not exhibit a well-defined melting point but decomposes at temperatures exceeding 276°C, as reported by multiple supplier databases and ChemicalBook. In contrast, dapsone melts sharply at 175–181°C (USP specification) without decomposition. This difference of >95°C reflects the fundamentally different solid-state thermodynamics of the azoxy dimer compared to the monomeric sulfone. Furthermore, azoxydapsone is explicitly light-sensitive and must be stored in amber vials under inert atmosphere at refrigerated temperatures (–20°C to 4°C), whereas dapsone is stable at ambient conditions. These requirements impose distinct procurement and handling considerations for laboratories [1].

Physicochemical characterization Formulation development Reference standard stability

Hemolytic Activity Equipotency: Azoxydapsone Exhibits Dose-Dependent Hemolysis Comparable to Dapsone and MADDS

In a clinical study by Halmekoski et al. (1978), red blood cells from healthy donors were incubated with dapsone (DDS), monoacetyldapsone (MADDS), or azoxy-DDS, and all three compounds caused dose-dependent hemolysis when red cells were preincubated with acetyl phenylhydrazine. Notably, no azoxy-DDS was detected in the urine of dermatitis herpetiformis patients receiving 100 mg/day dapsone, while DDS and MADDS were abundantly present. This indicates that azoxydapsone is a minor urinary metabolite yet possesses hemolytic potency comparable to the parent drug and its major acetylated metabolite on a concentration basis. In contrast, the hydroxylamine metabolites DDS-NOH and MADDS-NOH are the primary drivers of methemoglobinemia (EC50 ~90–95 µM in human whole blood) [1][2].

Toxicology Hemolytic anemia Dapsone adverse effects

Azoxydapsone Procurement Scenarios: Where This Reference Standard Delivers Unique Analytical Value


Dapsone Pharmacokinetic and Metabolism Studies Requiring N-Oxidation Pathway Monitoring

In clinical or preclinical pharmacokinetic studies of dapsone, azoxydapsone serves as the definitive analytical reference standard for identifying and quantifying the N-oxidation metabolic pathway endpoint. Its unique molecular weight (508.57 Da) and high lipophilicity (LogP 3.93) distinguish it from all other dapsone metabolites in LC-MS/MS chromatograms, enabling specific pathway tracking. Without azoxydapsone as a certified standard, the N-oxidation route cannot be accurately quantified, leading to incomplete metabolic profiling [1].

Pharmaceutical Impurity Profiling and ANDA Submission Support for Generic Dapsone

For analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for dapsone, azoxydapsone is used as a reference standard to identify and quantify this specific N-oxidation-related impurity. The gradient HPLC method achieving 0.02% LOD demonstrates the requirement for a pure, well-characterized azoxydapsone standard to meet current European Pharmacopoeia impurity control specifications [1].

Toxicological Assessment of Dapsone-Induced Hemolytic Anemia in Research Models

Researchers investigating dapsone-induced hematological toxicity require azoxydapsone to evaluate the contribution of N-oxidation metabolites to hemolytic anemia. As demonstrated by Halmekoski et al. (1978), azoxydapsone exhibits dose-dependent hemolytic activity comparable to dapsone and MADDS, making it an essential reagent for in vitro mechanistic studies aimed at distinguishing the toxicological roles of N-oxidation vs. acetylation pathway metabolites [1].

Quote Request

Request a Quote for Azoxydapsone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.